5-Methylisoxazole-3-carbohydrazide
Overview
Description
5-Methylisoxazole-3-carbohydrazide is a chemical compound with the molecular formula C₅H₇N₃O₂. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry .
Mechanism of Action
Target of Action
5-Methylisoxazole-3-carbohydrazide is a compound with a five-membered heterocyclic moiety , suggesting a broad range of potential targets.
Mode of Action
Isoxazole compounds are known to bind to biological targets based on their chemical diversity . This interaction can lead to various changes in the target, affecting its function and potentially leading to therapeutic effects.
Biochemical Pathways
Isoxazole compounds are known to interact with various biological targets, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 14113 g/mol , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Isoxazole compounds are known to bind to various biological targets, leading to changes in their function . These changes can have various downstream effects, potentially leading to therapeutic outcomes.
Biochemical Analysis
Biochemical Properties
5-Methylisoxazole-3-carbohydrazide plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, including monoamine oxidase (MAO) enzymes, which are crucial in neurological disorders . The compound acts as an inhibitor for both MAO-A and MAO-B enzymes, affecting the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine .
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to regulate selective gene expression in Caco-2 cells, similar to the reference drug Leflunomide . This regulation impacts various cellular functions, including immune responses and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It inhibits monoamine oxidase enzymes, leading to increased levels of monoamine neurotransmitters in the brain . This inhibition is crucial for its potential therapeutic applications in treating neurological disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods . Long-term in vitro and in vivo studies are necessary to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as enzyme inhibition and regulation of gene expression . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects the metabolic flux and levels of metabolites, particularly in the context of neurotransmitter metabolism . The compound’s interactions with monoamine oxidase enzymes are crucial for its role in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for its interactions with enzymes and proteins, impacting its overall biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylisoxazole-3-carbohydrazide typically involves the reaction of 5-methylisoxazole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out in refluxing methanol for several hours . Another method involves the reaction of 5-methylisoxazole-3-carboxylic acid ester with benzylhydrazine in an aprotic organic solvent in the presence of an organic base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Methylisoxazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
5-Methylisoxazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Phenylisoxazole-3-carbohydrazide: Similar in structure but with a phenyl group instead of a methyl group.
5-Methylisoxazole-3-carboxylic acid: The carboxylic acid precursor to 5-Methylisoxazole-3-carbohydrazide.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a monoamine oxidase inhibitor sets it apart from other isoxazole derivatives .
Properties
IUPAC Name |
5-methyl-1,2-oxazole-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3-2-4(8-10-3)5(9)7-6/h2H,6H2,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVLYUIHTXXSHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40316753 | |
Record name | 5-methylisoxazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40316753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62438-03-3 | |
Record name | 5-Methyl-3-isoxazolecarboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62438-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 306459 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062438033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 62438-03-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methylisoxazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40316753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-3-ISOXAZOLECARBOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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